8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine is a synthetic compound with the molecular formula and a molecular weight of 419.48 g/mol. This compound is categorized as a xanthine derivative, which are widely recognized for their roles in pharmacology, particularly in the modulation of various biological processes. The compound is identified by the CAS number 33120-34-2, indicating its unique chemical identity in scientific literature and databases .
The synthesis of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress and purity of the reaction intermediates .
The molecular structure of 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can be described using various structural representations:
CN(CCOC(c1ccccc1)c2ccccc2)c3nc4N(C)C(=O)N(C)C(=O)c4[nH]3
InChI=1S/C23H25N5O3/c1-26(22-24-18-20(25-22)27(2)23(30)28(3)21(18)29)14-15-31-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,24,25)
The structure features a xanthine backbone with multiple functional groups that confer specific pharmacological properties .
Key data points for the compound include:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine can undergo several chemical reactions typical of xanthine derivatives:
Reactivity is influenced by the electronic nature of substituents on the xanthine ring and the steric hindrance introduced by bulky groups like diphenylmethoxy .
The mechanism of action for 8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine primarily involves its interaction with adenosine receptors in the central nervous system. As a xanthine derivative:
Pharmacological studies indicate that compounds like this can modulate pathways involved in energy metabolism and neuronal signaling .
The compound exhibits characteristics typical of organic compounds:
Key chemical properties include:
8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine has several potential applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: